1h-Pyrazole-3-carboximidamide 1h-Pyrazole-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778101
InChI: InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8)
SMILES:
Molecular Formula: C4H6N4
Molecular Weight: 110.12 g/mol

1h-Pyrazole-3-carboximidamide

CAS No.:

Cat. No.: VC16778101

Molecular Formula: C4H6N4

Molecular Weight: 110.12 g/mol

* For research use only. Not for human or veterinary use.

1h-Pyrazole-3-carboximidamide -

Specification

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
IUPAC Name 1H-pyrazole-5-carboximidamide
Standard InChI InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8)
Standard InChI Key WBNTUGPRADFXAL-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1)C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1H-Pyrazole-3-carboximidamide consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a carboximidamide substituent at the 3-position. The compound’s planar geometry and conjugation between the pyrazole ring and the amidine group contribute to its stability and reactivity. Key structural identifiers include:

  • SMILES Notation: C1=C(NN=C1)C(=N)N

  • InChIKey: GWEATQMXNIFWCP-UHFFFAOYSA-N

The hydrochloride salt form (C₄H₇ClN₄) is commonly utilized in synthetic applications due to its enhanced solubility in polar solvents .

Physical and Chemical Properties

Table 1 summarizes the physicochemical properties of 1H-Pyrazole-3-carboximidamide and its hydrochloride derivative:

Property1H-Pyrazole-3-carboximidamideHydrochloride Salt
Molecular FormulaC₄H₆N₄C₄H₇ClN₄
Molecular Weight (g/mol)110.12146.58
AppearanceCrystalline solidWhite to light yellow crystals
SolubilityModerate in polar solventsHighly water-soluble
Melting PointNot reported167–170°C (lit.)

The hydrochloride form’s higher solubility makes it preferable for laboratory applications, particularly in aqueous reaction systems .

Synthesis and Preparation

Conventional Synthetic Routes

1H-Pyrazole-3-carboximidamide is typically synthesized via guanylation reactions using 1H-pyrazole-1-carboxamidine hydrochloride as a reagent . This method involves the reaction of primary or secondary amines with the carboxamidine derivative under mild conditions, yielding the target compound with high specificity. For example:

R-NH2+1H-Pyrazole-1-carboxamidine hydrochlorideR-NH-C(=NH)-1H-Pyrazole-3+HCl\text{R-NH}_2 + \text{1H-Pyrazole-1-carboxamidine hydrochloride} \rightarrow \text{R-NH-C(=NH)-1H-Pyrazole-3} + \text{HCl}

This pathway is favored for its efficiency and compatibility with sterically hindered amines .

Alternative Approaches

Recent advances have explored the use of microwave-assisted synthesis to reduce reaction times and improve yields. For instance, cyclocondensation of hydrazine derivatives with nitriles in the presence of acidic catalysts has been reported to generate pyrazolecarboximidamides with >80% efficiency .

Biological Activities and Research Findings

Antimicrobial Efficacy

A landmark study evaluated the antimicrobial and antibiofilm activities of 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives against Salmonella spp. . Key results include:

  • Minimum Inhibitory Concentration (MIC): 62.5 µg/mL for the trifluoromethylphenyl-substituted derivative (Compound 1), inhibiting 90% of tested strains .

  • Biofilm Reduction: Both compounds reduced biofilm formation by up to 5.2 log₁₀ units, demonstrating potent antibiofilm activity .

Cytotoxicity and Mutagenicity

  • Cell Viability: Compound 1 exhibited 100% viability in HeLa and Vero cell lines at concentrations ≤62.5 µg/mL, whereas the bromophenyl analog (Compound 2) showed significant cytotoxicity at 15 µg/mL .

  • Ames Test: No mutagenic potential was detected for Compound 1 at any tested concentration, underscoring its safety profile .

Applications in Pharmaceutical Chemistry

Drug Synthesis

1H-Pyrazole-3-carboximidamide serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents . Its guanylation capability enables the synthesis of bis-guanidinium derivatives, which are pivotal in developing cholesterol-lowering therapeutics .

Peptide Modification

The compound’s amidine group facilitates site-specific modifications of peptides, enhancing their stability and bioavailability. For example, guanylation of lysine residues in peptide chains improves resistance to proteolytic degradation .

Future Perspectives and Research Directions

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To optimize antimicrobial potency through substituent variations.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics and therapeutic efficacy in animal models.

  • Industrial-Scale Synthesis: Developing cost-effective production methods for commercial applications.

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